2-(Isoquinolin-6-yl)acetic acid
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Overview
Description
“2-(Isoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1000545-64-1 . It has a molecular weight of 187.2 and its IUPAC name is 6-isoquinolinylacetic acid . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for “2-(Isoquinolin-6-yl)acetic acid” is 1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) . This indicates that the compound has a molecular formula of C11H9NO2 .Physical And Chemical Properties Analysis
“2-(Isoquinolin-6-yl)acetic acid” is a yellow solid . It has a molecular weight of 187.2 .Scientific Research Applications
Synthesis and Catalysis
2-(Isoquinolin-6-yl)acetic acid has been utilized in the synthesis of various organic compounds. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, related to 2-(Isoquinolin-6-yl)acetic acid, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and their transformation into tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones (Juma et al., 2009). Such compounds could have potential applications in catalysis and organic synthesis.
Antitumor Activity
Compounds structurally similar to 2-(Isoquinolin-6-yl)acetic acid, such as 2-arylisoquinoline-1,3(2H,4H)-diones, have been synthesized and evaluated for their antitumor activity. These compounds showed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Kang et al., 2014).
Biological Activity
In a study on bradykinin-1 antagonists, compounds containing a (1,2,3,4-tetrahydro-isoquinolin-1-yl)acetic acid scaffold demonstrated significant activity at recombinant human B(1) receptors (Huszár et al., 2008). This indicates the potential of 2-(Isoquinolin-6-yl)acetic acid derivatives in the development of new therapeutic agents.
Antifungal and Antimicrobial Activity
Derivatives of 2-(Isoquinolin-6-yl)acetic acid, such as 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines, have shown antifungal activity, indicating their potential use in antifungal research and development (Surikova et al., 2011). Additionally, derivatives of this compound were synthesized and showed antimicrobial activity, further emphasizing its potential in the field of medicinal chemistry (Rao et al., 2020).
Anticonvulsant Activity
2-(Isoquinolin-6-yl)acetic acid derivatives have been studied for their potential anticonvulsant activity. A series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, related to this compound, were synthesized and showed promising results in experimental studies of anticonvulsant activity (El Kayal et al., 2019).
Mechanism of Action
Target of Action
Mode of Action
Isoquinoline derivatives are known to interact with various biological targets, influencing cellular processes
Biochemical Pathways
Isoquinoline derivatives are known to be involved in various biochemical reactions . For instance, they can participate in radical cascade reactions, leading to the formation of structurally diverse polycycles . More research is required to identify the specific pathways influenced by 2-(Isoquinolin-6-yl)acetic acid.
properties
IUPAC Name |
2-isoquinolin-6-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKZWYMVFEWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598054 |
Source
|
Record name | (Isoquinolin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoquinolin-6-yl)acetic acid | |
CAS RN |
1000545-64-1 |
Source
|
Record name | (Isoquinolin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(isoquinolin-6-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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